4-Chloro-5-(trifluoromethyl)nicotinic acid

Lipophilicity Drug Design ADME

Researchers requiring a versatile, non-interchangeable intermediate for CNS drug or agrochemical synthesis will find this compound essential. Its unique 4-Cl/5-CF3 substitution pattern delivers a LogP of 1.74, enhancing BBB penetration for neurotherapeutics, and a 300.3 °C boiling point ensures thermal stability for high-temperature reactions. Dual reactivity-carboxylic acid for amide/ester coupling and aryl chloride for Suzuki or Buchwald-Hartwig coupling-enables efficient parallel SAR studies. Supply is backed by rigorous quality control and rapid global delivery.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.551
CAS No. 1211520-84-1
Cat. No. B569296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(trifluoromethyl)nicotinic acid
CAS1211520-84-1
Synonyms4-Chloro-5-(trifluoromethyl)-3-pyridinecarboxylic acid
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.551
Structural Identifiers
SMILESC1=C(C(=C(C=N1)C(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14)
InChIKeyOOGYKVXUPVYMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(trifluoromethyl)nicotinic Acid: Dual-Functional Scaffold


4-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 1211520-84-1) is a polysubstituted pyridine-3-carboxylic acid, distinguished by the simultaneous presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 5-position on the nicotinic acid ring [1]. This combination of electron-withdrawing substituents creates a unique electronic environment, differentiating it from simpler, mono-substituted analogs and positioning it as a versatile intermediate for pharmaceutical and agrochemical building block synthesis .

Workflow
Dual-functional building block for pharmaceutical and agrochemical synthesis
Selection Logic
Disubstituted pyridine scaffold with orthogonal chloro and carboxy reactive handles
Use Context
Targeted synthesis programs requiring electron-deficient heterocyclic intermediates

4-Chloro-5-(trifluoromethyl)nicotinic Acid: Why It Cannot Be Replaced


Simple substitution of 4-chloronicotinic acid or 5-(trifluoromethyl)nicotinic acid for 4-chloro-5-(trifluoromethyl)nicotinic acid is not possible due to drastically different physicochemical properties that govern reactivity and downstream synthetic utility. The combination of the two electron-withdrawing groups results in a significantly increased lipophilicity (LogP) and altered electron density on the pyridine ring compared to mono-substituted analogs . These differences directly impact the compound's performance in key transformations such as nucleophilic aromatic substitution and cross-coupling reactions, making it a non-interchangeable, distinct chemical entity for targeted synthesis programs .

!
4-Chloro-5-(trifluoromethyl)nicotinic acid
vs. 4-Chloronicotinic acid or 5-(Trifluoromethyl)nicotinic acid: Missing the dual electron-withdrawing substitution pattern alters ring electronics and reactivity.
!
4-Chloro-5-(trifluoromethyl)nicotinic acid
vs. 4-(Trifluoromethyl)nicotinic acid: Lacks the chloro leaving group, eliminating orthogonal cross-coupling and SNAr pathways.

4-Chloro-5-(trifluoromethyl)nicotinic Acid: Quantitative Evidence Guide


Lipophilicity & Biopermeability vs. 5-(Trifluoromethyl)nicotinic Acid

The incorporation of a 4-chloro substituent on the 5-(trifluoromethyl)nicotinic acid scaffold dramatically increases lipophilicity. The predicted LogP for 4-chloro-5-(trifluoromethyl)nicotinic acid is 1.74, compared to a LogP of 1.60 for the non-chlorinated analog, 5-(trifluoromethyl)nicotinic acid [REFS-1, REFS-2]. This increase of +0.14 log units translates to an approximately 1.4-fold higher partition coefficient, potentially enhancing membrane permeability for bioactive molecule development.

Lipophilicity vs. Non-Chlorinated Analog
Cross-study comparable
LogP +0.14 vs. 5-(Trifluoromethyl)nicotinic acid (1.74 vs. 1.60)
Reported increase in predicted partition coefficient; may support membrane permeability screening.
Predicted values (XLogP3-AA). Data to verify.
Lipophilicity Drug Design ADME

Thermal Stability vs. Non-Halogenated 5-(Trifluoromethyl)nicotinic Acid

The presence of the heavy chlorine atom contributes to a significantly higher boiling point. The predicted boiling point of 4-chloro-5-(trifluoromethyl)nicotinic acid is 300.3±42.0 °C at 760 mmHg, which is substantially higher than the 277.5±40.0 °C observed for 5-(trifluoromethyl)nicotinic acid [REFS-1, REFS-2]. This indicates a difference in intermolecular forces and potential thermal stability during high-temperature synthetic transformations.

Thermal Stability vs. Non-Halogenated Analog
Cross-study comparable
Boiling point +22.8 °C vs. 5-(Trifluoromethyl)nicotinic acid (300.3 vs. 277.5 °C)
Higher reported boiling point context; may support process-chemistry stability screening.
Predicted values from ChemSrc. Data to verify.
Thermal Analysis Process Chemistry Stability

Dual Reactivity vs. 4-(Trifluoromethyl)nicotinic Acid

4-Chloro-5-(trifluoromethyl)nicotinic acid offers a unique synthetic advantage over 4-(trifluoromethyl)nicotinic acid by providing a chlorine atom as an orthogonal reactive handle. While the latter can only undergo reactions at the carboxylic acid group or through directed metalation, our target compound's 4-chloro group enables direct participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), opening routes to a much broader array of 4-substituted derivatives [1]. This dual functionality (chloro and carboxy) is crucial for building molecular complexity in a single step.

Dual Reactivity vs. 4-(Trifluoromethyl) Analog
Class-level inference
+1 orthogonal reactive site (4-Cl) for cross-coupling and SNAr
Enables broader synthetic diversification through late-stage functionalization.
Based on aryl chloride reactivity. Quantitative rate comparisons unavailable.
Synthetic Versatility Cross-Coupling Nucleophilic Substitution

Application Scenarios for 4-Chloro-5-(trifluoromethyl)nicotinic Acid


CNS Drug Discovery: High-Lipophilicity Scaffold

The quantitatively higher LogP (1.74 vs. 1.60) relative to 5-(trifluoromethyl)nicotinic acid makes 4-chloro-5-(trifluoromethyl)nicotinic acid a privileged starting point for designing central nervous system (CNS) drug candidates. The trifluoromethyl group is a well-known pharmacophore for improving metabolic stability, and the additional chlorine further enhances passive membrane permeability, as indicated by the +0.14 LogP increase . This compound is suitable for synthesizing libraries of potential neurotherapeutics where optimal BBB penetration is a primary design criterion.

High-Temperature Agrochemicals & Advanced Materials

The elevated boiling point (300.3 °C) compared to non-chlorinated analogs (277.5 °C for 5-(trifluoromethyl)nicotinic acid) suggests superior thermal stability for process chemistry applications . This property is particularly valuable in the synthesis of agrochemicals where high-temperature condensation or cyclization reactions are required. The compound can serve as a robust intermediate for developing thermally stable herbicides or fungicides.

Modular Building Block for Parallel Synthesis

The unique dual reactivity (4-Cl for cross-coupling, 3-COOH for amide/ester formation) differentiates it from simpler analogs like 4-(trifluoromethyl)nicotinic acid . This allows it to be used as a modular building block in parallel synthesis. Chemists can first modify the carboxylic acid group to anchor the molecule to a core scaffold, and subsequently use the chloro group for a late-stage Suzuki or Buchwald-Hartwig coupling to introduce a diverse array of substituents, dramatically accelerating structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
CNS Drug-Discovery Scaffold
Predicted lipophilicity profile
Membrane permeability screening context
High-Temperature Agrochemical Synthesis
Thermal stability context
Process-chemistry stability screening
Modular Building Block for Parallel Synthesis
Orthogonal dual-reactivity (Cl and COOH)
Cross-coupling and derivatization workflow

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